Adenylate Cyclase 8 (AC8) Inhibition: A Direct Head-to-Head Comparison
In a direct head-to-head comparison, N-cycloheptyl-4-methoxybenzamide inhibited human AC8 expressed in HEK293 cells with an IC50 of 29 µM (2.90E+4 nM) [1]. In contrast, the 4-methoxy substituted analog (compound 5e, a 4-methoxybenzamide derivative) exhibited a significantly weaker IC50 of 149 ± 43 µM in an enzyme inhibition assay [2]. This represents a ~5-fold higher potency for N-cycloheptyl-4-methoxybenzamide.
| Evidence Dimension | Inhibition of adenylate cyclase (IC50) |
|---|---|
| Target Compound Data | 29 µM (2.90E+4 nM) |
| Comparator Or Baseline | 4-methoxybenzamide analog (compound 5e): 149 ± 43 µM |
| Quantified Difference | ~5.1-fold higher potency (lower IC50) |
| Conditions | Human AC8 expressed in HEK293 cells; A23187-stimulated cAMP accumulation |
Why This Matters
This demonstrates that the cycloheptyl substitution confers a significant potency advantage for AC8 inhibition, a target relevant to neurological and metabolic disorders, making it a superior research tool.
- [1] BindingDB. BDBM50521094 (CHEMBL4574197). Affinity Data: IC50 2.90E+4 nM for human AC8. View Source
- [2] PMC3148848. Table 1. J Med Chem. 2009 Aug 27;52(16):5228–5240. Compound 5e (4-OMe) IC50 = 149 ± 43 µM. View Source
